molecular formula C20H24N4O4S B2762414 N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953216-88-1

N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2762414
CAS No.: 953216-88-1
M. Wt: 416.5
InChI Key: RROGXOWHQGJHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted acetamide moiety. The molecule contains a 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine ring system, substituted with an isopropyl group at position 7, and an acetamide group linked to a 5-acetamido-2-methoxyphenyl substituent.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-11(2)15-9-19(27)24-14(10-29-20(24)23-15)8-18(26)22-16-7-13(21-12(3)25)5-6-17(16)28-4/h5-7,9,11,14H,8,10H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROGXOWHQGJHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O4SC_{20}H_{24}N_4O_4S, and it includes several functional groups that contribute to its biological activity. The presence of an acetamido group, methoxyphenyl moiety, and thiazolo-pyrimidine structure enhances its therapeutic potential.

Property Value
Molecular FormulaC20H24N4O4SC_{20}H_{24}N_4O_4S
IUPAC NameThis compound
SourcePubChem

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives of thiazolo-pyrimidine have been documented to possess antibacterial and antifungal activities .
  • Antiviral Potential : The thiazolo-pyrimidine core has been linked to antiviral effects, particularly against RNA viruses. Compounds in this class have demonstrated inhibition of viral replication in vitro .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing efficacy in reducing inflammation markers in cellular assays .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets:

  • Enzymatic Inhibition : Potential inhibition of key enzymes involved in pathogen metabolism or replication.
  • Receptor Modulation : Possible interaction with cellular receptors that mediate inflammatory responses or viral entry.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar thiazolo-pyrimidine derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant activity compared to conventional antibiotics.

Study 2: Antiviral Efficacy

Research on related compounds demonstrated their ability to inhibit the NS5B RNA polymerase of Hepatitis C virus (HCV), showcasing IC50 values as low as 0.35 µM for some derivatives . This suggests that this compound may exhibit similar antiviral properties.

Comparison with Similar Compounds

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

Structural Similarities :

  • Core scaffold : Both compounds share the thiazolo[3,2-a]pyrimidine ring system.
  • Substituents : The compound in features a 2,4,6-trimethoxybenzylidene group and an ethyl ester, whereas the target compound substitutes these with a 5-acetamido-2-methoxyphenyl acetamide and an isopropyl group.

Functional Differences :

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Feature Target Compound Compound
Core structure Thiazolo[3,2-a]pyrimidine with 5-oxo group Thiazolo[3,2-a]pyrimidine with 3-oxo group
Substituents 7-isopropyl, N-(5-acetamido-2-methoxyphenyl)acetamide 7-methyl, 2-(2,4,6-trimethoxybenzylidene), ethyl ester
Hydrogen-bonding sites Acetamide (–NHCO–), methoxy (–OCH₃), carbonyl (C=O) Ester (–COOEt), benzylidene (C=CH–), methoxy (–OCH₃)
Synthesis yield Not reported 78% (reflux in acetic acid/anhydride)

Acetamide-Functionalized Thiazolidinediones ()

2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides

Structural Parallels :

  • Acetamide linkage : Both compounds incorporate N-substituted acetamide groups, which are critical for bioactivity.
  • Methoxyaryl groups : The methoxyphenyl moiety in the target compound mirrors the 4-hydroxy-3-methoxybenzylidene group in ’s derivatives.

Key Differences :

  • Heterocyclic core: ’s compounds feature a thiazolidinedione (2,4-dioxothiazolidine) ring, known for hypoglycemic activity (e.g., via PPAR-γ modulation), whereas the target compound’s thiazolopyrimidine core may target different pathways .
  • Synthetic routes : The target compound’s synthesis likely involves cyclization of thiazole and pyrimidine precursors, while ’s derivatives use chloroacetylation and nucleophilic substitution with potassium carbonate in DMF .

Table 2: Pharmacological Potential Comparison

Parameter Target Compound Compounds
Core bioactivity Undetermined (structural analogs suggest kinase inhibition) Hypoglycemic (thiazolidinedione PPAR-γ agonists)
Key functional groups Acetamide, methoxy, isopropyl Thiazolidinedione, methoxy, substituted acetamide
Toxicity data Not reported Tested in Wister albino mice (LD₅₀ > 1000 mg/kg)

Physicochemical and Crystallographic Insights

The target compound’s acetamide groups are expected to form robust hydrogen-bonding networks, enhancing solubility and crystal packing. In contrast, ’s compound exhibits a flattened boat conformation in its thiazolopyrimidine ring, with C–H···O interactions stabilizing its crystal structure .

Preparation Methods

One-Pot α-Bromination and Cyclization

A contemporary one-pot strategy employs N-bromosuccinimide (NBS) for α-bromination of ketones, followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones. Using acetyl acetone as the ketone precursor introduces the 7-isopropyl group during cyclization, facilitated by p-toluenesulfonic acid (PTSA) in acetonitrile. This method achieves the 7-isopropyl-5-oxo-thiazolo[3,2-a]pyrimidine core in yields of 38–45%.

Reaction Conditions:

  • Temperature: 80–120°C
  • Time: 4–6 hours
  • Catalyst: PTSA (10 mol%)
  • Solvent: Acetonitrile

Functionalization at the 3-Position

The 3-position of the thiazolo[3,2-a]pyrimidine core is functionalized with an acetic acid moiety, which is subsequently converted to the acetamide derivative.

Bromoacetylation

Bromination of the 3-methyl group using NBS generates 3-bromoacetyl intermediates. For example, treatment of 7-isopropyl-5-oxo-thiazolo[3,2-a]pyrimidine with NBS in dichloromethane at 0°C yields 3-bromoacetyl derivatives.

Conversion to Acetic Acid

Hydrolysis of the bromoacetyl intermediate under basic conditions (NaOH, ethanol/water) produces the corresponding acetic acid. This step is critical for subsequent amide bond formation.

Synthesis of the 5-Acetamido-2-Methoxyaniline Fragment

The aromatic amine component is prepared through sequential acetylation and protection/deprotection steps.

Acetylation of 2-Methoxy-5-Nitroaniline

2-Methoxy-5-nitroaniline is acetylated using acetic anhydride in pyridine, yielding N-(2-methoxy-5-nitrophenyl)acetamide. Reduction of the nitro group with hydrogen/palladium-carbon affords 5-acetamido-2-methoxyaniline.

Characterization Data:

  • Melting Point: 195–200°C
  • IR (KBr): 3018 cm⁻¹ (C-H aromatic), 1680 cm⁻¹ (C=O amide).

Amide Coupling

The final step involves coupling the thiazolo[3,2-a]pyrimidine-3-acetic acid with 5-acetamido-2-methoxyaniline.

EDCI/HOBt-Mediated Coupling

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with 5-acetamido-2-methoxyaniline, yields the target acetamide.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acid:amine)
  • Time: 12–16 hours
  • Yield: 60–70%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, chloroform/methanol) and recrystallized from ethanol.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.10 (s, 3H, COCH₃), 3.75 (s, 3H, OCH₃), 4.30 (t, J = 8 Hz, 2H, CH₂), 6.90–7.50 (m, 3H, aromatic).
  • HRMS (ESI): m/z calc. for C₂₄H₂₇N₄O₅S [M+H]⁺: 507.1652; found: 507.1655.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Thermal Cyclization 38% 4 hours High-temperature stability
One-Pot Bromination 45% 6 hours Simplified purification
EDCI/HOBt Coupling 70% 16 hours Mild conditions, high selectivity

Challenges and Optimization

  • Regioselectivity: Competing reactions during cyclization necessitate careful control of temperature and stoichiometry.
  • Solvent Choice: Diphenyl ether enhances thermal stability but requires post-reaction removal via distillation.
  • Amine Sensitivity: The 5-acetamido-2-methoxyaniline fragment is prone to oxidation, requiring inert atmosphere handling.

Q & A

Q. What synthetic routes are recommended for the preparation of this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step pathways, starting with the formation of the thiazolo[3,2-a]pyrimidine core via cyclization under acidic or basic conditions. Key steps include:

  • Cyclization : Precursors like thiazole derivatives are reacted with pyrimidine-forming agents (e.g., urea or thiourea) at 80–100°C in ethanol or DMF .
  • Acetamide coupling : The acetamide side chain is introduced via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (petroleum ether) ensures >95% purity .

Q. How should researchers characterize the compound’s structure and confirm its purity?

Use a combination of spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Assign peaks for the thiazolo-pyrimidine core (δ 6.9–7.5 ppm for aromatic protons) and acetamide NH (δ 9.8 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1] for related derivatives) .
  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Prioritize assays based on structural analogs:

  • COX-1/2 inhibition : Measure IC50 using enzyme-linked immunosorbent assays (ELISA) with indomethacin as a control .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assay, comparing to reference compounds (IC50 ~15 µM for similar structures) .
  • Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply design-of-experiments (DoE) methodologies:

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. NaH) in DMF to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • In-line analytics : Use TLC or HPLC to monitor reaction progress and adjust stoichiometry in real-time .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Address discrepancies systematically:

  • Validate computational models : Re-optimize DFT parameters (e.g., B3LYP/6-31G*) for the compound’s tautomeric forms .
  • Reassay under controlled conditions : Ensure compound stability (e.g., avoid hydrolysis in aqueous buffers) and confirm purity via LC-MS .
  • Explore off-target effects : Use proteome-wide docking to identify unintended interactions .

Q. What strategies can elucidate the compound’s mechanism of action in inflammatory pathways?

Combine in silico and in vitro approaches:

  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) and compare binding energies to NSAIDs .
  • Mutagenesis studies : Modify key residues (e.g., Tyr355) in COX-2 to assess interaction specificity .
  • Gene expression profiling : Use RNA-seq to identify downstream inflammatory markers (e.g., IL-6, TNF-α) in treated macrophages .

Q. How to assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks and monitor crystalline form changes via XRD .
  • Metabolic stability : Use liver microsomes to estimate half-life and identify major metabolites .

Q. What computational methods predict reactivity with biological targets or other molecules?

Leverage quantum mechanics and machine learning:

  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate binding to serum albumin to predict pharmacokinetics .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, solubility, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.